molecular formula C13H16BClF3NO3 B15198602 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline

Cat. No.: B15198602
M. Wt: 337.53 g/mol
InChI Key: LKSLHLVPMGDUCC-UHFFFAOYSA-N
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Description

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline is an organic compound that features a boronic ester group, a trifluoromethoxy group, and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between 2-chloro-4-bromo-6-(trifluoromethoxy)aniline and bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

    Electrophilic Substitution: The chloroaniline moiety can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds with various substituents depending on the aryl halide used.

    Electrophilic Substitution: Nitro or sulfonyl derivatives of the original compound.

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

  • 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: The presence of the trifluoromethoxy group in 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline imparts unique electronic properties, making it particularly useful in the synthesis of compounds with specific electronic or steric requirements.

Properties

Molecular Formula

C13H16BClF3NO3

Molecular Weight

337.53 g/mol

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline

InChI

InChI=1S/C13H16BClF3NO3/c1-11(2)12(3,4)22-14(21-11)7-5-8(15)10(19)9(6-7)20-13(16,17)18/h5-6H,19H2,1-4H3

InChI Key

LKSLHLVPMGDUCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)OC(F)(F)F

Origin of Product

United States

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